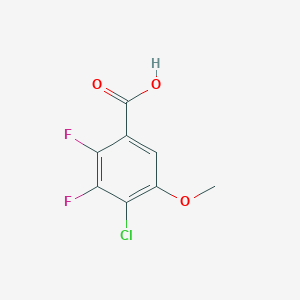

4-Chloro-2,3-difluoro-5-methoxybenzoic acid

CAS No.: 1879026-31-9

Cat. No.: VC11678933

Molecular Formula: C8H5ClF2O3

Molecular Weight: 222.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1879026-31-9 |

|---|---|

| Molecular Formula | C8H5ClF2O3 |

| Molecular Weight | 222.57 g/mol |

| IUPAC Name | 4-chloro-2,3-difluoro-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13) |

| Standard InChI Key | CPDRDLQUCLLHJI-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl |

| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Substitution Patterns

4-Chloro-2,3-difluoro-5-methoxybenzoic acid belongs to the class of halogenated benzoic acids, distinguished by its chlorine, fluorine, and methoxy substituents at positions 4, 2/3, and 5 of the aromatic ring, respectively. The molecular formula is hypothesized as , with a molecular weight of 222.58 g/mol based on analogous compounds . The presence of electron-withdrawing groups (chlorine, fluorine) and an electron-donating methoxy group creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Key Structural Features:

-

Chlorine at Position 4: Enhances lipophilicity and steric bulk, potentially affecting binding affinity in biological systems .

-

Fluorine Atoms at Positions 2 and 3: Contribute to metabolic stability and modulate acidity through inductive effects .

-

Methoxy Group at Position 5: Introduces steric hindrance and hydrogen-bonding capacity, which may influence solubility and crystal packing .

Synthetic Pathways and Optimization

Patent-Derived Synthesis Strategies

While no direct synthesis of 4-chloro-2,3-difluoro-5-methoxybenzoic acid is documented, analogous routes for difluorobenzoic acids provide a framework. A notable method from CN101381301A outlines the preparation of 4-chloro-2,5-difluorobenzoic acid via sequential halogenation, diazotization, and carboxylation . Adapting this approach:

-

Bromination and Fluorination: Starting with a nitrobenzene precursor, bromination at position 3 and fluorination at positions 2 and 5 could yield intermediate halonitrobenzenes.

-

Reduction and Diazotization: Reduction of the nitro group to an amine, followed by diazotization and fluorination, introduces fluorine atoms selectively .

-

Methoxy Group Introduction: Methoxylation via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the activating effects of adjacent fluorine atoms.

-

Carboxylation: Grignard reagent formation with subsequent carbon dioxide quenching, as demonstrated in the synthesis of 4-chloro-2,5-difluorobenzoic acid .

Challenges in Synthesis:

-

Regioselectivity: Competing reactions at ortho/para positions due to fluorine’s directing effects.

-

Stability of Intermediates: Diazonium salts and Grignard reagents require stringent temperature control (-20°C to 0°C) .

Physicochemical Properties and Stability

Comparative Analysis with Analogues

Data from 4-chloro-2-fluoro-5-hydroxybenzoic acid (CAS 91659-14-2) and MDM2 inhibitors suggest the following properties for 4-chloro-2,3-difluoro-5-methoxybenzoic acid:

Stability in Solution

Medicinal chemistry studies on benzoic acid derivatives highlight decomposition pathways influenced by substituents. For example, compound 31 in MDM2 inhibitor research exhibited 18% decomposition in cell culture media over 48 hours due to carboxylic acid reactivity . The methoxy group in 4-chloro-2,3-difluoro-5-methoxybenzoic acid may mitigate such instability by sterically shielding the carboxyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume